molecular formula C13H16Cl2FN3 B12106231 3-((3S,4R)-4-(4-Fluorophenyl)pyrrolidin-3-yl)-1H-pyrazole dihydrochloride

3-((3S,4R)-4-(4-Fluorophenyl)pyrrolidin-3-yl)-1H-pyrazole dihydrochloride

Cat. No.: B12106231
M. Wt: 304.19 g/mol
InChI Key: XBBDZYBMPRMHFX-UHFFFAOYSA-N
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Description

3-((3S,4R)-4-(4-Fluorophenyl)pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group attached to a pyrrolidine ring, and a pyrazole moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3S,4R)-4-(4-Fluorophenyl)pyrrolidin-3-yl)-1H-pyrazole dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the pyrrolidine intermediate.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction involving a hydrazine derivative and a 1,3-diketone.

    Final Assembly and Salt Formation: The final compound is assembled through a series of coupling reactions, followed by the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques such as crystallization and chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((3S,4R)-4-(4-Fluorophenyl)pyrrolidin-3-yl)-1H-pyrazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

3-((3S,4R)-4-(4-Fluorophenyl)pyrrolidin-3-yl)-1H-pyrazole dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((3S,4R)-4-(4-Fluorophenyl)pyrrolidin-3-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)pyrrolidine: Shares the fluorophenyl-pyrrolidine structure but lacks the pyrazole moiety.

    1H-Pyrazole: Contains the pyrazole ring but lacks the fluorophenyl-pyrrolidine structure.

    4-Fluorophenylhydrazine: Contains the fluorophenyl group and a hydrazine moiety but lacks the pyrrolidine and pyrazole rings.

Uniqueness

3-((3S,4R)-4-(4-Fluorophenyl)pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is unique due to its combination of the fluorophenyl, pyrrolidine, and pyrazole structures. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[4-(4-fluorophenyl)pyrrolidin-3-yl]-1H-pyrazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3.2ClH/c14-10-3-1-9(2-4-10)11-7-15-8-12(11)13-5-6-16-17-13;;/h1-6,11-12,15H,7-8H2,(H,16,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBDZYBMPRMHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=NN2)C3=CC=C(C=C3)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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